BPH-1358 free base is a chemical compound that has garnered interest in pharmacological research, particularly in relation to its potential applications in treating benign prostatic hyperplasia. This condition is characterized by an enlargement of the prostate gland, which can lead to urinary symptoms and complications. Understanding the structure, synthesis, and mechanisms of action of BPH-1358 free base is essential for its effective application in clinical settings.
BPH-1358 free base is classified under the category of synthetic organic compounds. It is derived from a specific chemical structure that has been optimized for activity against prostate-related disorders. The compound's development is rooted in medicinal chemistry, focusing on improving efficacy and reducing side effects associated with traditional treatments for benign prostatic hyperplasia.
The synthesis of BPH-1358 free base involves several key steps, typically starting from readily available precursors. The methods used can vary, but generally include:
Specific methodologies may include techniques such as:
These methods ensure high yields and purity of BPH-1358 free base, which are critical for its subsequent analysis and application.
Molecular modeling techniques can provide insights into the three-dimensional conformation of BPH-1358 free base, aiding in understanding its reactivity and interaction with biological systems.
BPH-1358 free base can participate in various chemical reactions that modify its structure or enhance its pharmacological properties. Common reactions include:
The choice of reagents and conditions during these reactions is crucial for achieving desired modifications without compromising the integrity of the compound.
The mechanism of action of BPH-1358 free base primarily involves its interaction with androgen receptors in prostate tissues. This interaction can lead to:
Research indicates that BPH-1358 free base may modulate various intracellular signaling cascades, ultimately leading to reduced symptoms associated with benign prostatic hyperplasia.
BPH-1358 free base exhibits several notable physical and chemical properties:
Understanding these properties is essential for handling, storage, and formulation into pharmaceutical preparations.
BPH-1358 free base has potential applications in several scientific areas:
The ongoing research into BPH-1358 free base highlights its significance in addressing one of the most common urological disorders affecting aging males, thereby contributing to improved patient outcomes.
BPH-1358 free base (NSC50460 free base) exhibits a unique dual-inhibitory profile, simultaneously targeting human farnesyl diphosphate synthase (FPPS) and bacterial undecaprenyl diphosphate synthase (UPPS). This bifunctionality is quantified by IC50 values of 1.8 μM for FPPS and 110 nM for UPPS, demonstrating a 16-fold selectivity for the bacterial target [1] [6]. FPPS catalyzes the formation of C15 farnesyl diphosphate (FPP), essential for eukaryotic protein prenylation and sterol biosynthesis. UPPS, absent in humans, synthesizes C55 undecaprenyl diphosphate (UPP), a lipid carrier critical for bacterial cell wall assembly [4] [7]. By inhibiting both enzymes, BPH-1358 disrupts:
Antibacterial activity is potent, with MIC values of ~250 ng/mL against S. aureus and EC50 values of 290–300 nM against both S. aureus (Gram-positive) and E. coli (Gram-negative) [1] [6]. This broad-spectrum activity underscores UPPS inhibition as the primary bactericidal mechanism, while FPPS inhibition contributes to potential anticancer effects [3].
Table 1: Enzymatic Inhibition and Antibacterial Activity of BPH-1358
Target | IC50 | Organism | Biological Impact |
---|---|---|---|
UPPS | 110 nM | E. coli, S. aureus | Arrests cell wall biosynthesis |
FPPS | 1.8 μM | Homo sapiens | Disrupts protein prenylation signaling |
Antibacterial Activity | MIC: 250 ng/mL | S. aureus | Growth inhibition in vitro |
X-ray crystallography (PDB ID: 4RXA) reveals that BPH-1358 binds FPPS through a novel multi-site interaction, occupying both the homoallylic (S2) and allosteric (S3) sites while extending into a previously unidentified S4 subpocket [3] [8]. The inhibitor's biphenyl core aligns parallel to helix α3, with its diamidine groups forming:
Unlike bisphosphonate inhibitors (e.g., zoledronate), which coordinate Mg2+ in the allylic site (S1), BPH-1358 lacks phosphonate groups and binds distally to the DDXXD motif (residues Asp103-Asp107). This allows it to avoid mineral binding in bone tissue—a limitation of conventional FPPS inhibitors—enhancing its distribution to soft tissues [3] [8]. The occupation of S4 induces conformational rigidity in helix α6, reducing FPPS catalytic turnover by 85% [3].
BPH-1358 allosterically inhibits UPPS by stabilizing a closed-enzyme conformation, preventing substrate access to the active site. Molecular dynamics simulations show:
This allosteric mechanism explains the low-nanomolar inhibition (IC50 = 110 nM) and species-selectivity. Crucially, BPH-1358 synergizes with β-lactam antibiotics (e.g., methicillin) against MRSA, yielding a fractional inhibitory concentration index (FICI) of 0.25—indicating potentiation of antibiotic efficacy in drug-resistant strains [4].
The 16-fold difference in IC50 (FPPS: 1.8 μM vs. UPPS: 110 nM) arises from distinct kinetic and structural factors:
Table 2: Kinetic Parameters Underlying Selectivity of BPH-1358
Parameter | Human FPPS | E. coli UPPS | S. aureus UPPS |
---|---|---|---|
Km (IPP) | 12 μM | 4.2 μM | 3.8 μM |
Ki (BPH-1358) | 1.2 μM | 0.08 μM | 0.07 μM |
Catalytic rate (kcat) | 0.8 s⁻¹ | 0.3 s⁻¹ | 0.4 s⁻¹ |
These kinetic disparities enable selective targeting of bacterial UPPS at concentrations non-inhibitory to human FPPS, reducing off-target effects [1] [7].
Listed Compounds:
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7